Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate
Overview
Description
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate: is a stable cyclic imide compound. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate linkage, and a succinimide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The succinimide moiety can be replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups.
Hydrolysis: Products include tert-butylamine and the corresponding carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis, where it temporarily masks reactive amine groups to prevent unwanted side reactions. The compound can be selectively removed under specific conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- Tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate
- Tert-butyl N-[2-(pyrrolidin-1-yl)ethyl]carbamate
Uniqueness
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate is unique due to its succinimide moiety, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring selective protection and deprotection of amine groups.
Properties
IUPAC Name |
tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c1-12(2,3)20-10(18)13-6-7-14-11(19)21-15-8(16)4-5-9(15)17/h4-7H2,1-3H3,(H,13,18)(H,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKKRGVDVXAZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399218 | |
Record name | Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254100-95-3 | |
Record name | Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl N-succinimidyl N,N'-ethylenedicarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.